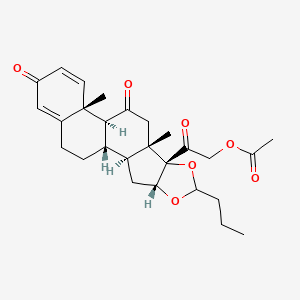
21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione is a synthetic steroidal compound. It is structurally related to budesonide, a well-known corticosteroid used in the treatment of various inflammatory conditions. This compound is characterized by its unique chemical structure, which includes an acetoxy group at the 21st position, an oxo group at the 11th position, and a propylmethylenedioxy group at the 16a,17a positions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:
Introduction of the Acetoxy Group: This is usually achieved through acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine.
Formation of the Oxo Group: Oxidation reactions using reagents like chromium trioxide or pyridinium chlorochromate are employed to introduce the oxo group at the 11th position.
Introduction of the Propylmethylenedioxy Group: This step involves the formation of a methylenedioxy bridge, typically through a reaction with formaldehyde and a suitable propyl group donor under acidic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow chemistry and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
Types of Reactions
21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can occur at different positions, leading to the formation of additional oxo groups.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, pyridinium chlorochromate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Compounds with additional oxo groups.
Reduction Products: Compounds with hydroxyl groups replacing the oxo groups.
Substitution Products: Compounds with different functional groups replacing the acetoxy group.
Aplicaciones Científicas De Investigación
21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential anti-inflammatory and immunosuppressive properties.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Mecanismo De Acción
The mechanism of action of 21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione involves binding to glucocorticoid receptors, leading to the modulation of gene expression. This results in the suppression of inflammatory cytokines and the inhibition of immune cell proliferation. The compound’s unique structure allows for selective receptor binding and enhanced potency.
Comparación Con Compuestos Similares
Similar Compounds
Budesonide: A corticosteroid with similar anti-inflammatory properties.
Prednisolone: Another corticosteroid used in the treatment of inflammatory conditions.
Dexamethasone: A potent corticosteroid with a longer duration of action.
Uniqueness
21-Acetoxy-11-oxo-16a,17a-propylmethylenedioxpregna-1,4-diene-3,20-dione is unique due to its specific structural modifications, which confer distinct pharmacokinetic and pharmacodynamic properties. These modifications result in improved receptor binding affinity and reduced side effects compared to other corticosteroids.
Propiedades
Fórmula molecular |
C27H34O7 |
|---|---|
Peso molecular |
470.6 g/mol |
Nombre IUPAC |
[2-[(1S,2S,4R,8S,9S,12S,13R)-9,13-dimethyl-11,16-dioxo-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C27H34O7/c1-5-6-23-33-22-12-19-18-8-7-16-11-17(29)9-10-25(16,3)24(18)20(30)13-26(19,4)27(22,34-23)21(31)14-32-15(2)28/h9-11,18-19,22-24H,5-8,12-14H2,1-4H3/t18-,19-,22+,23?,24+,25-,26-,27+/m0/s1 |
Clave InChI |
ICKAXHWXMQFUAT-ODATWFJGSA-N |
SMILES isomérico |
CCCC1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4C(=O)C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)C |
SMILES canónico |
CCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(=O)CC3(C2(O1)C(=O)COC(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


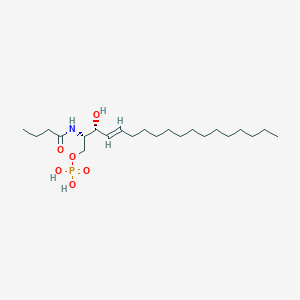


![(4R)-1-[N8-Nitro-N2-(3-methylquinoline-8-sulfonyl)-L-arginyl]-4-methylpiperidine-2-carboxylic Acid](/img/structure/B13863125.png)
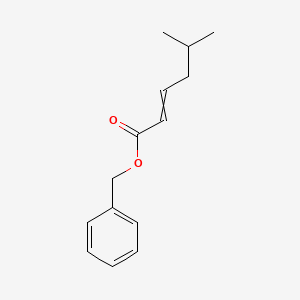
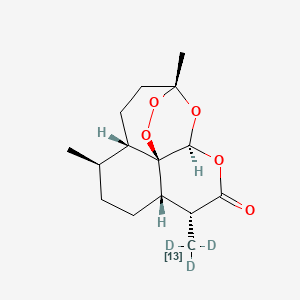
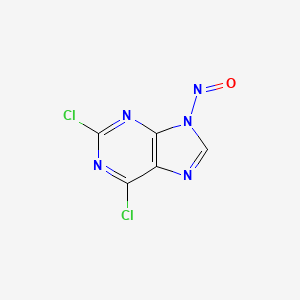

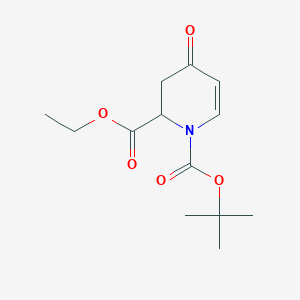
![4-Bromo-2-[(4-ethoxyphenyl)methyl]-1-iodobenzene](/img/structure/B13863156.png)
![3-[4-[(3,4-Dichlorophenyl)methoxy]-2-methoxyphenyl]-3-ethoxypropanoic acid](/img/structure/B13863160.png)
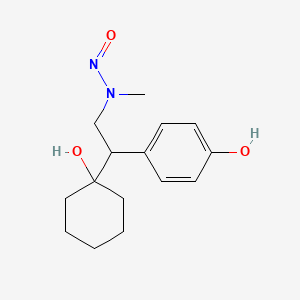
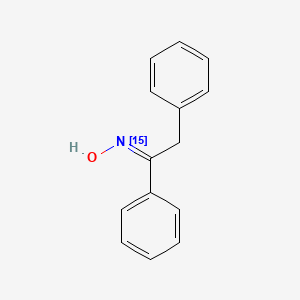
![4-[[[(Butyl-d9-amino)carbonyl]amino]sulfonyl]-benzoic Acid Ethyl Ester](/img/structure/B13863201.png)
